molecular formula C22H21N5O2 B11211684 Butyl 4-({1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}amino)benzoate

Butyl 4-({1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}amino)benzoate

Cat. No.: B11211684
M. Wt: 387.4 g/mol
InChI Key: HCSNMYSFNPOEDU-UHFFFAOYSA-N
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Description

Butyl 4-({1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}amino)benzoate is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-({1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}amino)benzoate typically involves the formation of the pyrazolopyrimidine core followed by the attachment of the butyl and benzoate groups. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters under acidic conditions to form the pyrazolopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-({1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}amino)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-({1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}amino)benzoate is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2. This makes it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

butyl 4-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoate

InChI

InChI=1S/C22H21N5O2/c1-2-3-13-29-22(28)16-9-11-17(12-10-16)26-20-19-14-25-27(21(19)24-15-23-20)18-7-5-4-6-8-18/h4-12,14-15H,2-3,13H2,1H3,(H,23,24,26)

InChI Key

HCSNMYSFNPOEDU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4

Origin of Product

United States

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